

## A Comparative Guide to GLUT1 Inhibitors: KL-11743 versus WZB117

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The glucose transporter 1 (GLUT1) has emerged as a critical target in cancer therapy due to the reliance of many tumors on aerobic glycolysis, a phenomenon known as the Warburg effect. This guide provides an objective comparison of two prominent GLUT1 inhibitors, **KL-11743** and WZB117, summarizing their performance based on available experimental data.

**At a Glance: Key Differences** 

| Feature              | KL-11743                           | WZB117                                              |
|----------------------|------------------------------------|-----------------------------------------------------|
| Primary Target(s)    | Pan-Class I GLUTs (GLUT1, 2, 3, 4) | Primarily GLUT1                                     |
| Mechanism of Action  | Glucose-competitive inhibitor      | Reversible, competitive inhibitor of glucose uptake |
| Potency (GLUT1 IC50) | 115 nM                             | ~0.6 μM (in various cancer cell lines)              |
| Oral Bioavailability | Yes (15-30% in mice and rats)      | Information not readily available                   |

# Performance Data In Vitro Efficacy







**KL-11743** demonstrates high potency in inhibiting class I glucose transporters, with IC50 values in the nanomolar range for GLUT1, GLUT2, GLUT3, and GLUT4.[1][2][3] This translates to effective inhibition of glucose metabolism in cancer cells. For instance, in HT-1080 fibrosarcoma cells, **KL-11743** inhibits glucose consumption, lactate secretion, and 2-deoxyglucose (2-DG) transport with IC50 values of 228 nM, 234 nM, and 87 nM, respectively. Furthermore, it completely inhibits glycolytic ATP production in oligomycin-treated cells with an IC50 of 127 nM.

WZB117 also effectively inhibits GLUT1-mediated glucose transport.[4][5] While often reported with an IC50 for cell proliferation of approximately 10  $\mu$ M in cell lines like A549 and MCF7, its direct inhibitory effect on glucose transport is more potent.[4][6][7][8] In a study using human red blood cells, which exclusively express GLUT1, WZB117 was found to be a reversible and competitive inhibitor of 3-O-methylglucose (3MG) uptake with an apparent inhibition constant (Ki(app)) of 6  $\mu$ M.[9] Another study reported an IC50 of approximately 0.6  $\mu$ M for GLUT1-mediated glucose transport in various cancer cell lines.[10]

Table 1: In Vitro Inhibition Data



| Parameter                      | KL-11743 | WZB117           | Reference Cell<br>Line/System                    |
|--------------------------------|----------|------------------|--------------------------------------------------|
| GLUT1 IC50                     | 115 nM   | ~0.6 μM          | TiterGlo assay /<br>Various cancer cell<br>lines |
| GLUT2 IC50                     | 137 nM   | -                | TiterGlo assay                                   |
| GLUT3 IC50                     | 90 nM    | -                | TiterGlo assay                                   |
| GLUT4 IC50                     | 68 nM    | Potent inhibitor | TiterGlo assay /<br>HEK293 cells                 |
| Glucose Consumption<br>IC50    | 228 nM   | -                | HT-1080                                          |
| Lactate Secretion              | 234 nM   | -                | HT-1080                                          |
| 2-DG Transport IC50            | 87 nM    | -                | HT-1080                                          |
| Glycolytic ATP Production IC50 | 127 nM   | -                | HT-1080 (oligomycin-<br>treated)                 |
| Cell Proliferation IC50        | 677 nM   | ~10 μM           | HT-1080 / A549,<br>MCF7                          |
| 3MG Uptake Ki(app)             | -        | 6 μΜ             | Human Erythrocytes                               |

Note: IC50 values for WZB117 are often presented for cell proliferation, which is a downstream effect of GLUT1 inhibition and can differ from the direct inhibition of the transporter.

## **In Vivo Efficacy**

Both compounds have demonstrated anti-tumor activity in preclinical models. Daily intraperitoneal injection of WZB117 at 10 mg/kg resulted in a greater than 70% reduction in the size of human lung cancer xenografts (A549 cells) in nude mice.[11]

**KL-11743**, which is orally bioavailable, has also shown significant in vivo efficacy.[12] In a xenograft model using SLC7A11-high NCI-H226 cells, intraperitoneal administration of **KL-**



**11743** at 100 mg/kg every two days for five weeks decreased tumor growth and was well-tolerated.[1]

## **Mechanism of Action**

**KL-11743** acts as a potent, glucose-competitive inhibitor of class I glucose transporters.[1][2] This direct competition for the glucose binding site effectively blocks glucose entry into the cell. The inhibition of glucose metabolism by **KL-11743** leads to a rapid collapse in NADH pools and an accumulation of aspartate, indicating a metabolic shift towards oxidative phosphorylation.[3] [13] This reliance on mitochondrial respiration can be exploited, as combining **KL-11743** with electron transport chain inhibitors results in synthetic lethality.[3]

WZB117 functions as a reversible, competitive inhibitor of glucose uptake through GLUT1.[9] It binds to the exofacial glucose-binding site, preventing glucose from entering the cell.[9] This leads to a reduction in intracellular ATP levels and the activation of AMP-activated protein kinase (AMPK).[4][5][11] Downstream, this results in decreased levels of cyclin E2 and phosphorylated retinoblastoma protein, leading to cell-cycle arrest at the G1 phase, cellular senescence, and ultimately necrosis.[4][11]

## Signaling Pathways and Experimental Workflows





#### Click to download full resolution via product page

Caption: Mechanism of action for the GLUT1 inhibitor WZB117.





Click to download full resolution via product page

Caption: General experimental workflow for evaluating GLUT1 inhibitors.

# Experimental Protocols Glucose Uptake Assay (using 2-Deoxy-D-[3H]glucose)

This protocol is a standard method for directly measuring the inhibitory effect of compounds on glucose transport.

#### Materials:

- Cancer cell line of interest (e.g., A549, HT-1080)
- Complete cell culture medium
- Krebs-Ringer-HEPES (KRH) buffer
- KL-11743 and/or WZB117
- 2-Deoxy-D-[3H]glucose ([3H]-2-DG)
- Phloretin (as a positive control)
- 0.1% SDS solution
- Scintillation cocktail and counter

#### Procedure:

- Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow to approximately 80-90% confluency.
- Inhibitor Preparation: Prepare serial dilutions of the test inhibitors (KL-11743, WZB117) and the positive control (Phloretin) in KRH buffer.
- Cell Treatment:



- Wash the cells twice with warm KRH buffer.
- Add the KRH buffer containing the different concentrations of inhibitors to the respective wells.
- Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
- Glucose Uptake:
  - Add [ ${}^{3}$ H]-2-DG to each well to a final concentration of 0.5-1.0  $\mu$ Ci/mL.
  - Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to ensure uptake is in the linear range.
- Termination of Uptake:
  - Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake and remove extracellular [3H]-2-DG.
- · Cell Lysis and Measurement:
  - Lyse the cells by adding 0.1% SDS solution to each well.
  - Transfer the lysate to a scintillation vial.
  - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Normalize the counts per minute (CPM) to the protein concentration of each well.
  - Plot the percentage of glucose uptake inhibition against the inhibitor concentration to determine the IC50 value.

## **Cell Viability Assay (MTT Assay)**

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.



#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- KL-11743 and/or WZB117
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.
- Inhibitor Treatment:
  - Prepare serial dilutions of the inhibitors in complete culture medium.
  - Remove the old medium and add the medium containing the different concentrations of the inhibitors.
  - Include a vehicle-only control.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.



- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Plot the cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

## Conclusion

Both **KL-11743** and WZB117 are effective inhibitors of GLUT1-mediated glucose transport and demonstrate anti-cancer activity. **KL-11743** distinguishes itself with its pan-inhibition of class I GLUTs, higher potency in direct transporter inhibition assays, and proven oral bioavailability. WZB117, while also a potent GLUT1 inhibitor, has been extensively characterized in terms of its downstream cellular effects, including the induction of cell cycle arrest and senescence.

The choice between these inhibitors will depend on the specific research question. For studies requiring a highly potent, orally bioavailable pan-class I GLUT inhibitor, **KL-11743** presents a strong option. For investigations focused on the specific consequences of GLUT1 inhibition leading to senescence and cell cycle arrest, WZB117 is a well-documented tool. The provided experimental protocols offer a starting point for researchers to directly compare these and other GLUT1 inhibitors in their specific models of interest.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. | BioWorld [bioworld.com]
- 2. A small-molecule inhibitor of glucose transporter 1 downregulates glycolysis, induces cellcycle arrest, and inhibits cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Metabolic adaptations to acute glucose uptake inhibition converge upon mitochondrial respiration for leukemia cell survival PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. WZB117 (2-Fluoro-6-(m-hydroxybenzoyloxy) Phenyl m-Hydroxybenzoate) Inhibits
   GLUT1-mediated Sugar Transport by Binding Reversibly at the Exofacial Sugar Binding Site
   PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to GLUT1 Inhibitors: KL-11743 versus WZB117]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615715#kl-11743-versus-wzb117-as-a-glut1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com